molecular formula C15H18O3 B1358946 cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 732252-98-1

cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1358946
CAS No.: 732252-98-1
M. Wt: 246.3 g/mol
InChI Key: CCKRTGYZDFMFMB-NWDGAFQWSA-N
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Description

cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C15H18O3 It is characterized by the presence of a cyclopentane ring substituted with a 2,4-dimethylbenzoyl group and a carboxylic acid group

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology and Medicine:

    Biological Studies: Used in studies to understand its interactions with biological molecules.

Industry:

    Material Science: Potential use in the development of new materials with specific properties.

    Chemical Manufacturing: Used as an intermediate in the production of other chemicals.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 2,4-Dimethylbenzoyl Group: The 2,4-dimethylbenzoyl group can be introduced via Friedel-Crafts acylation using 2,4-dimethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent derived from the cyclopentane ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include continuous flow processes and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of catalysts.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Mechanism of Action

The mechanism of action of cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the benzoyl group can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its effects in various applications.

Comparison with Similar Compounds

  • cis-3-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
  • cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Comparison:

  • Structural Differences: The position of the methyl groups on the benzoyl ring differs among these compounds, leading to variations in their chemical properties and reactivity.
  • Unique Features: cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is unique due to the specific positioning of the methyl groups, which can influence its steric and electronic properties, making it distinct in its reactivity and potential applications.

Properties

IUPAC Name

(1R,3S)-3-(2,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-3-6-13(10(2)7-9)14(16)11-4-5-12(8-11)15(17)18/h3,6-7,11-12H,4-5,8H2,1-2H3,(H,17,18)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKRTGYZDFMFMB-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2CCC(C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)[C@H]2CC[C@H](C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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